Vitisin B (vitis vinifera)

Description

Classification as a Stilbenoid Oligomer within the Stilbene (B7821643) Family

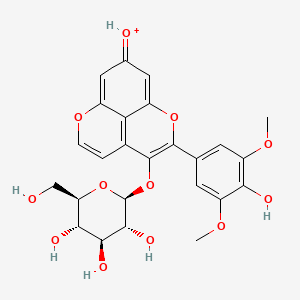

Vitisin B belongs to the stilbenoid class of compounds, which are a type of polyphenol. nih.gov Stilbenoids are characterized by a C6-C2-C6 backbone structure and are known for their role as phytoalexins—compounds produced by plants in response to stress, such as microbial attack or UV radiation. nih.govnih.gov Vitisin B is specifically classified as a stilbenoid oligomer, meaning it is composed of multiple repeating stilbene units. nih.gov The basic building block of these oligomers is most commonly resveratrol (B1683913). scispace.com

Overview of Vitisin B as a Resveratrol Tetramer

Vitisin B is a resveratrol tetramer, which means it is formed from four resveratrol molecules. nih.govbiocrick.comwikipedia.org Its complex structure arises from the oxidative coupling of these resveratrol units. researchgate.net This oligomerization process leads to a variety of structurally diverse compounds, with Vitisin B being one of the notable tetramers found in Vitis species. nih.gov The specific arrangement of the four resveratrol units gives Vitisin B its unique chemical properties and distinguishes it from other resveratrol oligomers like Vitisin A, which is also a tetramer. nih.gov

Contextualization within Grapevine (Vitis vinifera) Phytochemistry

Vitis vinifera is a rich source of a wide array of phytochemicals, including phenolic compounds, flavonoids, proanthocyanidins, and stilbenoids. biointerfaceresearch.com Vitisin B, along with other stilbenoids like resveratrol and its various oligomers, is a key component of the grapevine's chemical defense system. nih.govnih.gov These compounds are found in various parts of the plant, including the roots, stems, canes, leaves, and fruit. biointerfaceresearch.comacs.org The presence and concentration of Vitisin B can be influenced by the grape cultivar and environmental conditions. frontiersin.org The study of Vitisin B is part of a broader effort to understand the complex chemical makeup of grapevines and the functions of their specialized metabolites. scispace.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

184362-10-5 |

|---|---|

Molecular Formula |

C25H25O12+ |

Molecular Weight |

517.5 g/mol |

IUPAC Name |

[3-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,9-pentaen-11-ylidene]oxidanium |

InChI |

InChI=1S/C25H24O12/c1-32-15-5-10(6-16(33-2)19(15)28)23-24(37-25-22(31)21(30)20(29)17(9-26)36-25)12-3-4-34-13-7-11(27)8-14(35-23)18(12)13/h3-8,17,20-22,25-26,28-31H,9H2,1-2H3/p+1/t17-,20-,21+,22-,25+/m1/s1 |

InChI Key |

MQBZYHDAWXXFLB-FHBCLOHASA-O |

Isomeric SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC=C3)OC5C(C(C(C(O5)CO)O)O)O |

Origin of Product |

United States |

Chemical Properties and Structure of Vitisin B

Molecular Formula and Molar Mass

Vitisin B has a chemical formula of C₅₆H₄₂O₁₂. wikipedia.org Its molar mass is approximately 906.92 g/mol . wikipedia.orgchemsrc.com These fundamental properties are crucial for its identification in analytical studies.

Structural Elucidation

The structure of Vitisin B is that of a complex resveratrol (B1683913) tetramer. wikipedia.org The IUPAC name for one of its stereoisomers is (22R,23R,32R,33R,4E,62R,63R)-22,32,62-Tris(4-hydroxyphenyl)-22,23,32,33,62,63-hexahydro-2(3,6),3(3,5),6(4,3)-tris( biocrick.combenzofurana)-1,7(1)-dibenzenaheptaphan-4-ene-1³,1⁵,2⁴,6⁶,7³,7⁵-hexol. wikipedia.org The identification and confirmation of this intricate structure have been achieved through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). cabidigitallibrary.org

Stereochemistry

The structure of Vitisin B includes multiple stereochemical centers, which allows for the existence of different stereoisomers. scispace.com The specific spatial arrangement of the constituent resveratrol units is a critical aspect of its chemical identity. Difficulties in assigning the absolute configurations of stilbenoid oligomers mean that many are reported with only their relative configurations determined. nih.gov

Table 1: Chemical Properties of Vitisin B

| Property | Value |

|---|---|

| Molecular Formula | C₅₆H₄₂O₁₂ |

| Molar Mass | 906.92 g/mol wikipedia.org |

| IUPAC Name | (22R,23R,32R,33R,4E,62R,63R)-22,32,62-Tris(4-hydroxyphenyl)-22,23,32,33,62,63-hexahydro-2(3,6),3(3,5),6(4,3)-tris( biocrick.combenzofurana)-1,7(1)-dibenzenaheptaphan-4-ene-1³,1⁵,2⁴,6⁶,7³,7⁵-hexol wikipedia.org |

| Appearance | Pale amorphous powder cabidigitallibrary.org |

Biosynthesis and Biotransformation Pathways of Vitisin B

Biogenesis from Anthocyanins and Precursors

The fundamental building blocks of Vitisin B are native grape anthocyanins and reactive carbonyl compounds produced during fermentation. doi.org

Interaction of Malvidin-3-O-Monoglucoside with Acetaldehyde (B116499)

The primary pathway for the formation of Vitisin B is a chemical reaction between malvidin-3-O-glucoside and acetaldehyde. fmach.itresearchgate.netresearchgate.net Malvidin-3-O-glucoside is typically the most abundant anthocyanin in Vitis vinifera grapes. oeno-one.eu Acetaldehyde is a key byproduct of yeast metabolism during alcoholic fermentation and can also be formed from the oxidation of ethanol (B145695) during wine aging. maxapress.comsemanticscholar.org The reaction is a cycloaddition between the anthocyanin and acetaldehyde, which results in the formation of a new, more stable pyran ring on the anthocyanin structure. doi.orgresearchgate.netucdavis.edu This structural change is responsible for the altered color and increased stability of Vitisin B compared to its anthocyanin precursor. ucdavis.edu

Enzymatic Catalysis in Vitisin B Formation

The formation of Vitisin B is primarily considered a non-enzymatic chemical reaction. ipb.pt The key precursors, however, are products of enzymatic processes. Acetaldehyde is a metabolite produced by yeasts, such as Saccharomyces cerevisiae, during alcoholic fermentation. doi.orgmaxapress.com The synthesis of this precursor is therefore enzymatically driven. However, the subsequent cycloaddition reaction between acetaldehyde and malvidin-3-O-glucoside to form the Vitisin B molecule is a chemical condensation that proceeds spontaneously under the acidic conditions found in wine, without direct enzymatic catalysis. doi.orgmaxapress.com

Formation Dynamics in Grapes and During Enological Processes

Vitisin B is not typically found in fresh, intact grapes but forms during post-harvest processing and throughout the winemaking and aging timeline. semanticscholar.orgmaxapress.com

Post-Harvest Formation and Accumulation in Grapes

While generally considered a wine pigment, research has demonstrated that Vitisin B and other pyranoanthocyanins can form in red grapes after they have been harvested, particularly during drying or withering processes. fmach.itresearchgate.net The metabolic stress induced by dehydration can lead to the formation of acetaldehyde. mdpi.com This, combined with the concentration of anthocyanins as water is lost, creates favorable conditions for the formation of Vitisin B in the must of dried grapes even before fermentation begins. researchgate.net

Kinetics of Vitisin B Formation During Alcoholic Fermentation and Aging

The formation of Vitisin B follows a distinct timeline during enological processes. Its precursor, acetaldehyde, is produced throughout fermentation but tends to reach its peak concentration in the final stages. maxapress.com Consequently, Vitisin B formation begins during the later part of alcoholic fermentation and continues to accumulate steadily for several months during the initial aging period. maxapress.com The peak concentration of total vitisins (including Vitisin B) is often observed between three to six months of aging, depending on the wine's style and storage conditions. maxapress.com The availability of oxygen during aging can also promote the oxidation of ethanol back into acetaldehyde, further contributing to Vitisin B synthesis over time. doi.orgacs.org

| Enological Stage | Key Precursor(s) | Vitisin B Formation Rate | Notes |

|---|---|---|---|

| Early Alcoholic Fermentation | Malvidin-3-O-glucoside | Low / Negligible | Acetaldehyde concentrations are not yet at their peak. |

| Late Alcoholic Fermentation | Malvidin-3-O-glucoside, Acetaldehyde | Increasing | Acetaldehyde production by yeast peaks towards the end of fermentation. maxapress.com |

| Early Aging (First 3-6 months) | Malvidin-3-O-glucoside, Acetaldehyde (from fermentation and ethanol oxidation) | High / Accumulating | Vitisin B concentration constantly accumulates, reaching a peak during this period. maxapress.com |

| Extended Aging | Residual precursors | Slow / Stable / Declining | Formation may continue slowly if oxygen ingress allows for acetaldehyde generation, but degradation processes may start to dominate. maxapress.com |

Interconversion with Related Stilbenoids

A significant point of clarification is the nomenclature surrounding "Vitisin B." The term is used in scientific literature to describe two distinct chemical compounds. scispace.comwikipedia.org The primary focus of this article is the pyranoanthocyanin Vitisin B, which is formed from malvidin-3-O-glucoside and acetaldehyde. researchgate.netresearchgate.net

However, the name Vitisin B is also used to refer to R-viniferin, a resveratrol (B1683913) tetramer which is a type of stilbenoid. acs.orgresearchgate.net Stilbenoids like resveratrol are synthesized in grapevines through a completely different biosynthetic pathway than anthocyanins. oeno-one.eu The stilbenoid Vitisin B (R-viniferin) is formed via the oxidative coupling of resveratrol units. acs.org Based on current literature, there is no evidence of a direct chemical interconversion between the pyranoanthocyanin Vitisin B and stilbenoids like resveratrol or its oligomers. They are separate classes of compounds that coincidentally share a common name. scispace.com

Biosynthetic Relationship with ε-Viniferin

Vitisin B, a resveratrol tetramer, is biosynthetically derived from the dimerization of two (+)-ε-viniferin units. researchgate.net This process can be catalyzed by enzymes such as horseradish peroxidase (HRP) in the presence of hydrogen peroxide. researchgate.net In vitro experiments have demonstrated that the enzymatic condensation of two ε-viniferin molecules, after the generation of two phenoxyl radicals, leads to the formation of Vitisin B. researchgate.net This enzymatic conversion, however, results in a relatively low yield of 5.7%. researchgate.net

The reaction also produces other resveratrol tetramers, including (+)-hopeaphenol and (-)-isohopeaphenol. researchgate.net It is noteworthy that Vitisin B has been identified in the hairy root cultures of Vitis vinifera cv Pinot Noir, suggesting this biosynthetic pathway occurs naturally within the plant. researchgate.net

Acid-Catalyzed Generation from Vitisin B to Vitisin A

Vitisin B can be quantitatively converted into another resveratrol tetramer, Vitisin A, through an acid-catalyzed cyclization reaction in methanol (B129727). acs.orgnih.gov This transformation is a key step in the proposed biogenesis of these complex molecules. nih.gov The acid-mediated rearrangement involves the cleavage of the C7b–O bond in the dihydrobenzofuran ring of a Vitisin B intermediate, which then affords a quinone methide. nih.gov Subsequently, a 7-exo-trig cyclization occurs, leading to the formation of Vitisin A. nih.gov This proposed biosynthetic relationship has been supported by synthetic studies. nih.govchemrxiv.org

De Novo Synthesis Strategies

The low natural abundance and complex structure of Vitisin B have driven the development of synthetic strategies to access this molecule for further study. These approaches often mimic the proposed biosynthetic pathways.

Chemical Synthesis from Stilbene (B7821643) Precursors

The chemical synthesis of Vitisin B has been achieved through biomimetic approaches using stilbene precursors. One notable method involves the treatment of isolated (+)-ε-viniferin with silver acetate (B1210297) in methanol at elevated temperatures. This oxidative coupling reaction yielded Vitisin B in a 40% yield on a 20-milligram scale. nih.gov This semi-synthesis confirms the precursor-product relationship between ε-viniferin and Vitisin B and provides a more efficient route to obtain this tetramer compared to enzymatic methods. nih.gov

Challenges remain in achieving a total synthesis of Vitisin B, particularly in the final deprotection steps without triggering rearrangements to Vitisin A. nih.gov

Electrochemical Generation and Dimerization Approaches

Electrochemical methods offer a green and efficient alternative for the synthesis of complex natural products like Vitisin B. nih.govresearchgate.net A total synthesis of the related compounds Vitisin A and Vitisin D has been reported, which utilizes an electrochemical approach to generate and dimerize persistent radicals, providing a rapid entry into the core structure of Vitisin B. nih.govnih.gov

This strategy mimics the proposed natural construction of these molecules. nih.govresearchgate.net The process involves an electrochemical phenolic oxidation to form a key bis-quinonemethide intermediate. nih.gov This is followed by a thermal isomerization that converts a symmetric dimer into the core structure of Vitisin B. nih.gov While this provides access to the Vitisin B core, subsequent acid-mediated rearrangements have so far led to the formation of Vitisin A and Vitisin D. nih.govnih.gov The direct synthesis of Vitisin B using this electrochemical approach remains a target for future research. nih.gov

Analytical Methodologies for Vitisin B Quantification and Identification

Chromatographic Techniques for Separation and Purification

Chromatography is the cornerstone for isolating Vitisin B from the complex matrix of plant extracts. Different chromatographic methods offer varying degrees of resolution, speed, and scalability, making them suitable for different analytical objectives, from quantification to preparative isolation.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of Vitisin B and other related stilbenoids. jfda-online.com Method development often involves optimizing the mobile phase composition, gradient elution program, and detection wavelength to achieve adequate separation and sensitivity.

A common approach utilizes a reversed-phase C18 column. jfda-online.comnih.gov The mobile phase typically consists of a gradient mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). jfda-online.commdpi.com For instance, one validated HPLC method for analyzing resveratrol (B1683913) derivatives, including (-)-vitisin B, employed a linear gradient starting with 10% acetonitrile in water, increasing to 50% over 35 minutes. jfda-online.com Detection is commonly performed using a photodiode array (PDA) detector, with a wavelength of around 280 nm or 306 nm being effective for monitoring Vitisin B. jfda-online.comcabidigitallibrary.org The purity of isolated Vitisin B can be assessed by HPLC, with purities of 95.3% being reported. researchgate.net

Table 1: Example HPLC Method Parameters for Vitisin B Analysis

| Parameter | Condition | Source |

| Column | Cosmosil 5C18-AR-II (5 µm, 250 × 4.6 mm i.d.) | jfda-online.com |

| Mobile Phase | A: Water, B: Acetonitrile | jfda-online.com |

| Gradient | 10% B to 20% B in 5 min, then to 50% B at 35 min | jfda-online.com |

| Flow Rate | 1.0 mL/min | jfda-online.com |

| Detection | 280 nm | jfda-online.com |

High-Speed Countercurrent Chromatography (HSCCC) Applications

High-Speed Countercurrent Chromatography (HSCCC) is a preparative liquid-liquid partition chromatography technique that has proven effective for the isolation and purification of stilbenes, including trans-vitisin B, from crude plant extracts. cabidigitallibrary.org A significant advantage of HSCCC is the elimination of a solid support matrix, which prevents irreversible sample adsorption and deactivation of the stationary phase. cabidigitallibrary.org

For the separation of Vitisin B, a suitable solvent system is crucial. A quaternary solvent system composed of chloroform–methanol–n-butanol–water (4:3:0.05:2, v/v) has been successfully used to purify trans-vitisin B from the roots of Vitis vinifera cv. Cabernet Sauvignon. cabidigitallibrary.org In one study, this method yielded 12.2 mg of trans-vitisin B with a purity of 78.38% from 241 mg of crude sample in a single step. cabidigitallibrary.org Further purification of the HSCCC fraction by semi-preparative HPLC can increase the purity to over 95%. cabidigitallibrary.org This demonstrates that HSCCC is a feasible and efficient technique for the preparative isolation of Vitisin B. cabidigitallibrary.org

Table 2: HSCCC Application for Vitisin B Purification

| Parameter | Details | Source |

| Technique | High-Speed Countercurrent Chromatography (HSCCC) | cabidigitallibrary.org |

| Source Material | Roots of Vitis vinifera L. cv. Cabernet Sauvignon | cabidigitallibrary.org |

| Solvent System | Chloroform–methanol–n-butanol–water (4:3:0.05:2, v/v) | cabidigitallibrary.org |

| Compound Isolated | trans-Vitisin B | cabidigitallibrary.org |

| Yield | 12.2 mg ± 0.2 mg from 241 mg of crude sample | cabidigitallibrary.org |

| Initial Purity | 78.38% | cabidigitallibrary.org |

Ultra-Performance Liquid Chromatography (UPLC) in Metabolomics

Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry, is a powerful tool in metabolomics studies for the comprehensive analysis of polyphenols in Vitis vinifera. frontiersin.org UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. fmach.it

In the context of Vitisin B, UPLC-based metabolomics allows for the untargeted or targeted analysis of a wide range of metabolites in a single run. frontiersin.orgfmach.it For instance, a UPLC-MS-based targeted metabolomic analysis of grape stems enabled the determination of 42 different polyphenols, including resveratrol oligomers like E-vitisin B. frontiersin.org These studies often employ a reversed-phase column and a gradient elution with water and methanol or acetonitrile, both containing formic acid. fmach.it The high-throughput nature of UPLC makes it ideal for discriminating between different grape cultivars based on their unique chemical profiles. frontiersin.org

Spectroscopic and Spectrometric Characterization

Once Vitisin B has been separated and purified, spectroscopic and spectrometric techniques are essential for its definitive structural elucidation and molecular identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex natural products like Vitisin B. cabidigitallibrary.org Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to elucidate the connectivity of atoms within the molecule. mdpi.com

For example, the structural identification of trans-vitisin B isolated by HSCCC was confirmed using ¹H-NMR and ¹³C-NMR. cabidigitallibrary.org NMR studies have also been crucial in investigating the equilibrium forms of Vitisin B pigments in aqueous solutions, helping to determine their acid-base properties and stability. nih.govacs.orgresearchgate.net These studies have shown that Vitisin B can exist in different forms depending on the pH, and NMR has been used to identify and quantify these species. nih.govacs.org

Mass Spectrometry (MS) for Molecular Identification

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of Vitisin B. mdpi.comcabidigitallibrary.org When coupled with a chromatographic system (LC-MS), it allows for the identification of compounds in complex mixtures. High-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) MS, provides highly accurate mass measurements, which aids in the confirmation of molecular formulas. mdpi.comucdavis.edu

Electrospray ionization (ESI) is a commonly used ionization source for the analysis of Vitisin B, often in negative ion mode. mdpi.com The mass spectrum of Vitisin B will show a prominent ion corresponding to its molecular weight. For example, in an LC-Q-TOF-MS analysis, Vitisin B was identified as a tyrosinase inhibitory compound. mdpi.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information based on the resulting fragment ions. ucdavis.edu

Table 3: Spectroscopic and Spectrometric Data for Vitisin B

| Technique | Observation | Significance | Source |

| ¹H-NMR | Provides information on the number and environment of protons. | Confirms the structure of the molecule. | cabidigitallibrary.org |

| ¹³C-NMR | Provides information on the carbon skeleton. | Confirms the structure of the molecule. | cabidigitallibrary.org |

| ESI-MS | Determines the molecular weight. | Confirms the identity of the compound. | mdpi.comcabidigitallibrary.org |

UV/Visible Spectroscopy in Acid-Base Equilibria Studies

UV/Visible spectroscopy is a powerful tool for investigating the acid-base equilibria of Vitisin B. Unlike their anthocyanin precursors, pyranoanthocyanins such as Vitisin B exhibit a simpler pH-dependent chemistry dominated by acid-base reactions rather than hydration. researchgate.netresearchgate.net This lack of significant hydration is due to a higher electronic delocalization from the conjugated double bonds between the pyranic C and D rings, which prevents the nucleophilic attack of water at position 2. nih.gov Consequently, the flavylium (B80283) cation form of Vitisin B primarily undergoes protonation and deprotonation reactions in aqueous systems. researchgate.netacs.org

Studies employing UV-Vis spectroscopy have been crucial in determining the equilibrium constants (pKa values) associated with these proton transfer reactions. The process typically involves spectrophotometric titrations, where UV-Vis spectra are recorded over a wide range of pH values. unl.ptnih.gov The changes in the absorption spectrum, specifically the absorbance maxima (λmax) and intensity, are then plotted against pH to calculate the pKa values. nih.govtripod.com

Research has identified three distinct acid-base equilibria for Vitisin B pigments. acs.orgnih.gov These equilibria correspond to the protonation of the pyranoflavylium cation at very low pH and two subsequent deprotonation steps as the pH increases. acs.orgnih.gov

The general trend observed in the UV-Vis spectrum during these equilibria is as follows:

First Equilibrium (pKa1): A decrease in absorbance accompanied by a bathochromic (red) shift of the λmax. researchgate.net

Second Equilibrium (pKa2): An increase in absorbance, also accompanied by a red shift in λmax. researchgate.net

Third Equilibrium (pKa3): A further red shift of the absorption band. researchgate.net

Detailed studies have determined the specific pKa values for two major forms of Vitisin B: pyranomalvidin-3-glucoside and its coumaroyl derivative. The values obtained through visible spectroscopy are presented in the table below.

| Vitisin B Derivative | pKa1 | pKa2 | pKa3 |

|---|---|---|---|

| Pyranomalvidin-3-glucoside | < 0.63 | 4.43 ± 0.02 | 7.34 ± 0.03 |

| Pyranomalvidin-3-O-coumaroylglucoside | < 0.75 | 4.66 ± 0.10 | 6.76 ± 0.10 |

Data sourced from references acs.orgnih.gov.

These findings, derived from UV/Visible spectroscopic analysis, are fundamental to understanding the color stability and chemical behavior of Vitisin B across the pH range typically found in environments like wine. researchgate.net The method allows for precise characterization of the different ionic and neutral species present in solution at various acidities. nih.gov

Molecular and Cellular Mechanisms of Vitisin B Biological Activities in Vitro

Mechanisms of Apoptosis Induction

Vitisin B employs a multi-faceted approach to induce apoptosis in cancer cells, engaging several key signaling pathways.

Research has shown that Vitisin B's pro-apoptotic effects are mediated through the activation of the caspase cascade, a family of cysteine proteases central to the execution phase of apoptosis. tandfonline.commdpi.com In human promyelocytic leukemia (HL-60) cells, treatment with (-)-vitisin B led to a dose-dependent increase in the cleavage, and therefore activation, of initiator caspases-8 and -9, as well as the executioner caspase-3. tandfonline.comnih.gov Caspase-8 is a key initiator of the extrinsic apoptosis pathway, while caspase-9 initiates the intrinsic, mitochondria-mediated pathway. nih.govnih.gov Caspase-3 is a critical executioner caspase that cleaves numerous cellular substrates, leading to the characteristic morphological changes of apoptosis. mdpi.com The activation of these caspases indicates that Vitisin B triggers apoptosis through both the extrinsic and intrinsic pathways. tandfonline.comnih.gov

Table 1: Effect of (-)-Vitisin B on Caspase Activation in HL-60 Leukemia Cells

| Caspase | Role | Activation by (-)-Vitisin B |

|---|---|---|

| Caspase-8 | Initiator (Extrinsic Pathway) | Activated tandfonline.comnih.gov |

| Caspase-9 | Initiator (Intrinsic Pathway) | Activated tandfonline.comnih.gov |

| Caspase-3 | Executioner | Activated tandfonline.comnih.gov |

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govbiosynth.comresearchgate.net Vitisin B has been shown to disrupt this balance in favor of apoptosis. Studies on HL-60 cells revealed that (-)-vitisin B treatment increased the expression of the pro-apoptotic protein Bax. tandfonline.comnih.gov Interestingly, the expression of the anti-apoptotic protein Bcl-2 remained unchanged. tandfonline.com This shift in the Bax/Bcl-2 ratio is a crucial event that promotes the permeabilization of the mitochondrial outer membrane, a point of no return in the apoptotic process. tandfonline.com

The extrinsic apoptosis pathway is initiated by the binding of death ligands to their corresponding cell surface receptors. nih.govfrontiersin.org Vitisin B has been found to engage this pathway through the c-Jun N-terminal kinase (JNK) and Fas death receptor signaling axis. nih.gov In leukemia cells, treatment with (-)-vitisin B resulted in increased phosphorylation of JNK and an upregulation of Fas ligand (FasL) expression. tandfonline.comnih.gov The activation of JNK is linked to the induction of FasL, which then binds to its receptor, Fas, triggering the downstream activation of caspase-8 and initiating apoptosis. nih.gov The use of a JNK inhibitor was able to reverse the Vitisin B-induced FasL expression and subsequent caspase-3 activation, confirming the critical role of this pathway in the compound's mechanism of action. nih.gov

A hallmark of apoptosis is the fragmentation of DNA, which results in a population of cells with a DNA content less than that of the G1 phase of the cell cycle. This is referred to as the sub-G1 population and is quantifiable by flow cytometry. nih.govresearchgate.net Treatment of HL-60 leukemia cells with (-)-vitisin B led to a significant and dose-dependent increase in the sub-G1 cell population, providing clear evidence of apoptosis induction. tandfonline.comnih.gov This effect occurred in a time- and dose-dependent manner, highlighting the potent pro-apoptotic activity of the compound. nih.gov

Interference with Cell Proliferation and Metabolism

Beyond directly inducing cell death, Vitisin B also targets metabolic pathways that are crucial for the rapid growth and proliferation of cancer cells.

Fatty acid synthase (FAS) is the key enzyme responsible for the de novo synthesis of fatty acids. patsnap.com Many cancer cells exhibit upregulated FAS expression and activity to meet the high demand for lipids required for membrane synthesis and signaling. nih.gov Vitisin B has been identified as a novel inhibitor of FAS. nih.govnih.gov In studies using MDA-MB-231 human breast cancer cells, Vitisin B was shown to down-regulate the expression of FAS at both the mRNA and protein levels. nih.gov Furthermore, it directly inhibited the intracellular activity of the FAS enzyme in a dose-dependent manner. nih.gov In vitro assays using chicken FAS demonstrated that Vitisin B exhibited a dose-dependent inhibitory effect on the enzyme's activity. nih.gov

Table 2: Inhibitory Effects of Vitisin B on Fatty Acid Synthase (FAS)

| Target Cell Line | Effect on FAS Expression | Effect on FAS Activity |

|---|---|---|

| MDA-MB-231 (Human Breast Cancer) | Down-regulated mRNA and protein levels nih.gov | Inhibited intracellular activity nih.gov |

Table of Mentioned Compounds

Effects on Cell Cycle Progression

Vitisin B, a resveratrol (B1683913) tetramer found in Vitis vinifera, demonstrates varied effects on cell cycle progression that appear to be highly dependent on the cell type under investigation.

In studies involving human promyelocytic leukemia (HL-60) cells, (-)-vitisin B has been shown to significantly inhibit cell proliferation by inducing apoptosis nih.gov. Analysis of the cell cycle distribution in these cells revealed that (-)-vitisin B treatment leads to a dose-dependent increase in the sub-G1 population nih.gov. The sub-G1 peak in flow cytometry analysis is indicative of apoptotic cells with fragmented DNA, suggesting that Vitisin B's antiproliferative effect in this cancer cell line is mediated through the induction of apoptosis, which inherently involves cell cycle arrest. The study noted that the inhibitory effects of (-)-vitisin B on cell proliferation were more potent than those of its monomer precursor, resveratrol nih.gov.

Conversely, research on vascular smooth muscle cells (VSMCs) presents a contrasting outcome. In this non-cancerous cell type, Vitisin B did not inhibit proliferation. Instead, it was found to enhance cell cycle progression and proliferation nih.gov. This dual action highlights the compound's cell-specific activity, inhibiting growth in leukemia cells while promoting it in VSMCs. This suggests that the molecular pathways Vitisin B interacts with are fundamentally different between these cell types or are regulated in an opposing manner.

Modulation of Angiogenesis and Cell Migration

Inhibition of Platelet-Derived Growth Factor (PDGF) Signaling

Vitisin B has been identified as a potent inhibitor of vascular smooth muscle cell (VSMC) migration, a key process in angiogenesis and the pathogenesis of cardiovascular diseases. This anti-migratory effect is achieved through the direct inhibition of the Platelet-Derived Growth Factor (PDGF) signaling pathway nih.gov. PDGF is a significant mitogen and chemoattractant for VSMCs, and its signaling cascade is crucial for cell proliferation and migration.

Research demonstrates that Vitisin B effectively inhibits both basal and PDGF-induced migration of VSMCs. Importantly, this inhibition is not due to interference with the binding of PDGF to its receptors on the cell surface but rather a direct dampening of the downstream signaling cascade nih.gov. Among several resveratrol oligomers tested, Vitisin B displayed a notable and selective inhibitory activity against PDGF signaling, underscoring its potential as a modulator of VSMC behavior nih.gov.

Enhancement of Cell Adhesiveness in Vascular Smooth Muscle Cells

The mechanism behind this enhanced adhesion involves significant changes to the cellular architecture. Fluorescence microscopy has revealed that Vitisin B treatment promotes the reorganization of the actin cytoskeleton and triggers the redistribution of activated focal adhesion proteins. These proteins move from the cytosol to the periphery of the cell membrane, strengthening the focal adhesion points that connect the cell to the matrix nih.gov. This observation was further substantiated by the finding that the enhanced adhesiveness could be reversed by a Src inhibitor, implicating the Src kinase pathway in this Vitisin B-mediated effect nih.gov.

Antiviral Mechanisms of Action

Neuraminidase Inhibition in Influenza Virus Replication

Vitisin B has demonstrated significant antiviral activity against the influenza virus, primarily through the inhibition of neuraminidase (NA). Neuraminidase is a critical enzyme on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected cells, thereby enabling the spread of the infection.

In vitro studies have shown that Vitisin B can inhibit the NA activity of multiple influenza virus strains. This inhibitory action disrupts the viral replication cycle, effectively suppressing the propagation of the virus.

Table 1: Neuraminidase (NA) Inhibitory Activity of Vitisin B Against Influenza Virus Strains

| Influenza Virus Strain | Vitisin B Concentration for 50% NA Inhibition (IC₅₀) |

| H1N1 | 3.76 µmol/L |

| H3N2 | 37.7 µmol/L |

| Influenza B | 32.6 µmol/L |

This data is based on findings from in vitro neuraminidase inhibition experiments.

The compound's ability to target neuraminidase places it in the same class of antiviral agents as commonly used drugs, suggesting its potential as a therapeutic candidate for influenza infections.

Suppression of Hepatitis C Virus (HCV) NS3 Helicase

Vitisin B has also been investigated for its potential to combat the Hepatitis C virus (HCV). A key target in HCV replication is the non-structural protein 3 (NS3), a multifunctional enzyme that possesses both protease and helicase activities nih.govnih.govmdpi.com. The NS3 helicase function is essential for the virus, as it unwinds RNA secondary structures during the replication of the viral genome nih.gov. By hydrolyzing ATP to fuel its movement along the RNA strand, the helicase resolves complex structures that would otherwise obstruct the viral polymerase nih.gov.

While research has pointed to the potential of Vitisin B as an anti-HCV agent, the precise molecular mechanism detailing its direct inhibitory action on the NS3 helicase domain requires further specific elucidation. The inhibition of this helicase activity is a promising strategy for antiviral drug development, as it would directly halt the replication of the viral genome nih.govnih.gov. Compounds that successfully inhibit the HCV NS3 helicase are valuable tools for understanding viral replication and serve as templates for novel antiviral therapies nih.gov.

Modulation of Virus-Induced Oxidative Stress Pathways (G6PD, Nrf2)

Vitisin B has been shown to counteract virus-induced oxidative stress by modulating key cellular antioxidant pathways. Viral infections can lead to an increase in reactive oxygen species (ROS), which can damage host cells and facilitate viral replication. This process is often associated with the downregulation of glucose-6-phosphate dehydrogenase (G6PD) and the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response. nih.gov

In vitro studies on influenza A virus (IAV)-infected A549 cells demonstrate that Vitisin B effectively decreases the generation of virus-induced ROS. nih.gov The mechanism for this is twofold:

Upregulation of G6PD: Vitisin B treatment was found to increase the expression of G6PD in IAV-infected cells. G6PD is a critical enzyme in the pentose phosphate pathway that produces NADPH, a reducing equivalent necessary for regenerating the reduced form of glutathione (GSH), a major intracellular antioxidant. nih.gov

Activation of Nrf2: The compound also enhances Nrf2 activity. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Research indicates that Vitisin B treatment increases the translocation of Nrf2 to the nucleus, thereby boosting the cell's antioxidant response to viral infection. nih.gov

By increasing G6PD expression and Nrf2 activity, Vitisin B helps restore the cellular redox balance that is disrupted by viral infection. nih.gov

Inhibition of NF-κB Translocation and IKK Dephosphorylation

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses and is often activated during viral infections to the virus's benefit. nih.gov Vitisin B has demonstrated a significant inhibitory effect on this pathway in in vitro models of influenza virus infection. nih.gov

The primary mechanism involves preventing the translocation of the NF-κB complex to the nucleus, where it would otherwise activate the transcription of pro-inflammatory and pro-viral genes. nih.gov Vitisin B achieves this through the dephosphorylation of the IκB kinase (IKK) complex. In its active, phosphorylated state, IKK targets the inhibitor of NF-κB (IκB) for degradation, which releases NF-κB to move into the nucleus. By promoting IKK dephosphorylation, Vitisin B stabilizes IκB, thereby sequestering the NF-κB complex in the cytoplasm and blocking its activity. nih.gov

Studies using immunofluorescence assays in influenza-infected A549 cells have visually confirmed that Vitisin B treatment inhibits the migration of NF-κB into the nucleus. This action effectively suppresses a major signaling pathway implicated in both the inflammatory response to the virus and in the replication of the virus itself. nih.gov

Anti-Inflammatory Pathways

Downregulation of Pro-Inflammatory Gene Expression (e.g., IL-1β, iNOS)

The anti-inflammatory properties of Vitisin B are linked to its ability to suppress the expression of key pro-inflammatory genes. The inhibition of the NF-κB pathway is central to this effect, as NF-κB is a master transcriptional regulator of numerous inflammatory mediators, including interleukin-1β (IL-1β) and inducible nitric oxide synthase (iNOS). nih.gov By preventing NF-κB translocation to the nucleus, Vitisin B effectively blocks the signaling cascade required for the transcription of these genes. nih.gov

Furthermore, in vitro studies have demonstrated that Vitisin B possesses nitric oxide (NO) scavenging activity. nih.govmdpi.com iNOS is the enzyme responsible for the production of large quantities of NO, a key inflammatory mediator. While direct downregulation of iNOS gene expression by Vitisin B is a consequence of NF-κB inhibition, its ability to also scavenge the enzymatic product (NO) further contributes to its anti-inflammatory profile. In one study, Vitisin B demonstrated a half-maximal inhibitory concentration (IC50) for NO scavenging of 368.80 ± 14.20 µM. mdpi.com

General Modulation of Inflammatory Processes

Vitisin B modulates inflammatory processes primarily through its potent regulation of the NF-κB signaling pathway. nih.gov This pathway is a convergence point for numerous pro-inflammatory stimuli. The ability of Vitisin B to inhibit NF-κB activation through IKK dephosphorylation provides a broad-spectrum anti-inflammatory effect at the cellular level. nih.gov This mechanism underpins the observed reduction in the inflammatory response in various experimental models. The source plant of Vitisin B, Vitis vinifera L., has a history of use in traditional medicine for treating inflammatory disorders, which is supported by these molecular findings. nih.gov The compound's capacity to interfere with this central inflammatory pathway suggests its role as a significant modulator of inflammation. nih.gov

Neurobiological Pathway Interactions

Acetylcholinesterase (AChE) and Monoamine Oxidase-B (MAO-B) Inhibition

Vitisin B has been identified as a dual inhibitor of two key enzymes involved in neurobiological pathways: acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). nih.gov Inhibition of these enzymes is a therapeutic strategy for neurodegenerative conditions.

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In vitro assays show that Vitisin B exhibits potent, dose-dependent inhibitory activity against AChE. nih.gov

Monoamine Oxidase-B (MAO-B) is an enzyme that degrades monoamine neurotransmitters, including dopamine. Vitisin B also demonstrates strong dose-dependent inhibition of MAO-B. nih.gov

The inhibitory potency of Vitisin B against these enzymes has been quantified, showing significant activity in the low micromolar range. nih.gov

| Compound | AChE IC50 (μM) | MAO-B IC50 (μM) |

|---|---|---|

| Vitisin B | 1.33 | 1.08 |

| Vitisin A | 1.29 | 4.94 |

| Hopeaphenol (B230904) | 8.06 | 88.16 |

| Resveratrol | 17.72 | 41.25 |

| Donepezil (Positive Control) | 0.01 | N/A |

| Deprenyl (Positive Control) | N/A | 0.002 |

Data sourced from in vitro enzymatic assays. nih.gov

Neuroprotective Effects against Methylglyoxal-Induced Cell Death

While direct research on the neuroprotective effects of Vitisin B specifically against methylglyoxal-induced cell death is limited, broader studies on its neuroprotective capabilities in other contexts provide valuable insights. A study investigating the neuroprotective activity of various oligomeric stilbenes, including trans-vitisin B, in in vitro models of Parkinson's disease demonstrated its potential to mitigate neuronal damage. In this research, trans-vitisin B was found to enhance cell viability and reduce reactive oxygen species (ROS) levels in neurotoxin-treated Neuro-2a cells. Notably, it exhibited promising neuroprotective properties by decreasing mitochondrial ROS and cardiolipin peroxidation, highlighting its potential in combating oxidative stress-related neurodegeneration mdpi.com. Although not a direct examination of methylglyoxal-induced cytotoxicity, these findings suggest a plausible protective role for Vitisin B in neuronal cells subjected to stressors that induce oxidative damage, a key mechanism in methylglyoxal-mediated cell death.

Regulation of Glucose Metabolism Enzymes

Vitisin B has demonstrated significant inhibitory activity against alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates into glucose. In a study comparing the efficacy of various compounds isolated from Vitis thunbergii var. taiwaniana, (-)-vitisin B was identified as a potent inhibitor of yeast alpha-glucosidase. It exhibited a half-maximal inhibitory concentration (IC50) of 1.02 μM. This level of inhibition was notably stronger than that of acarbose, a commonly used anti-diabetic drug, which had an IC50 of 6.39 mM in the same study. The mechanism of inhibition by (-)-vitisin B was determined to be of a mixed noncompetitive type.

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| (-)-Vitisin B | 1.02 | Mixed Noncompetitive |

| Acarbose | 6390 | Not specified in this context |

Vitisin B has also been shown to be an effective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme that plays a crucial role in glucose homeostasis. Research has indicated that (-)-vitisin B exhibits potent inhibitory activity against porcine kidney DPP-IV, with an IC50 value of 15.3 μM. In comparison, the standard DPP-IV inhibitor, sitagliptin, showed an IC50 of 47.35 nM in the same study. The mode of inhibition for (-)-vitisin B against DPP-IV was identified as mixed noncompetitive.

| Compound | IC50 (μM) | Type of Inhibition |

|---|---|---|

| (-)-Vitisin B | 15.3 | Mixed Noncompetitive |

| Sitagliptin | 0.04735 | Not specified in this context |

Antioxidant Mechanisms

Vitisin B demonstrates notable free radical scavenging activity, a key component of its antioxidant properties. In a comparative study of stilbenes, Vitisin B was evaluated for its ability to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. It displayed a dose-dependent scavenging effect with an IC50 value of 129.14 ± 26.13 µM. While effective, its activity was found to be less potent than that of resveratrol and ε-viniferin in the same assay.

Furthermore, a study on a stilbenoid-rich root extract of Vitis vinifera, which identified r-viniferin (vitisin B) as a key constituent, demonstrated broad-spectrum radical scavenging capabilities. Electron spin resonance and spin trapping experiments revealed that the extract effectively scavenged hydroxyl and galvinoxyl free radicals in a dose-dependent manner.

| Radical | Compound/Extract | IC50 (μM) | Observations |

|---|---|---|---|

| DPPH | Vitisin B | 129.14 ± 26.13 | Dose-dependent scavenging activity. |

| Hydroxyl | Vitis vinifera root extract (containing Vitisin B) | Not specified | Dose-dependent scavenging observed. |

| Galvinoxyl | Vitis vinifera root extract (containing Vitisin B) | Not specified | Dose-dependent scavenging observed. |

The antioxidant activity of Vitisin B extends to the protection of genetic material from oxidative damage. Research on a root extract of Vitis vinifera containing Vitisin B has shown its capacity to protect against hydrogen peroxide-induced DNA damage on a cellular level. This protective effect is a direct consequence of its free radical scavenging abilities, which neutralize reactive oxygen species before they can inflict damage on cellular components like DNA.

Synergistic and Antagonistic Interactions with Other Stilbenes

The biological activity of Vitisin B, a resveratrol tetramer, can be modulated when combined with other stilbenes. mdpi.com In vitro studies have been conducted to determine whether the interactions between Vitisin B and other stilbenoids, such as resveratrol (RSV) and ε-viniferin (VNF), result in synergistic, antagonistic, or additive effects. mdpi.comnih.gov The nature of these interactions appears to be highly dependent on the specific combination of stilbenes and the experimental assay used to measure their antioxidant activity. mdpi.comsemanticscholar.org

Research investigating the antiradical effects of these stilbenes, both alone and in combination, has utilized various assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the FRAP (ferric reducing antioxidant power) assay, and a nitric oxide (NO) scavenging assay. mdpi.comnih.gov

In the DPPH radical scavenging assay, all binary combinations of resveratrol, ε-viniferin, and Vitisin B resulted in additive interactions. mdpi.comnih.gov The combination of Vitisin B with ε-viniferin (VNF + VB) also demonstrated an additive effect. mdpi.com Similarly, the ternary combination of resveratrol, ε-viniferin, and Vitisin B (RSV + VNF + VB) elicited an additive response in the DPPH assay. mdpi.comnih.gov

The interactions observed in the FRAP assay were more varied. mdpi.com A notable antagonistic interaction was observed between resveratrol and Vitisin B (RSV + VB). mdpi.comnih.gov This suggests that in this particular assay, Vitisin B may negatively interfere with the antioxidant activity of resveratrol. preprints.orgpreprints.org Conversely, the combination of ε-viniferin and Vitisin B (VNF + VB) resulted in an additive effect. mdpi.comnih.gov Synergistic effects were noted for the combination of resveratrol and ε-viniferin (RSV + VNF) and for the ternary mixture (RSV + VNF + VB). mdpi.comnih.gov The synergism in these cases was classified as weak, with calculated combination indexes between 0.7 and 0.85. nih.gov

In the NO-scavenging assay, binary combinations of the stilbenes were found to have additive interactions. mdpi.comnih.gov However, the ternary combination of resveratrol, ε-viniferin, and Vitisin B demonstrated a synergistic effect in scavenging nitric oxide. mdpi.comnih.gov

These findings indicate that while Vitisin B in combination with other stilbenes can lead to additive antioxidant effects, it can also produce antagonistic effects, as seen with resveratrol in the FRAP assay. mdpi.compreprints.org The synergistic effects were primarily observed in the ternary combination of the stilbenes. mdpi.com It has been suggested that within the same class of polyphenols, such as stilbenes, the compounds are more likely to cooperate and potentiate their effects. preprints.orgpreprints.org However, the reduced antioxidant activity of Vitisin B compared to resveratrol and ε-viniferin may contribute to the antagonistic interactions observed in certain conditions. preprints.orgpreprints.org

The detailed results of these in vitro interaction studies are summarized in the table below.

Table 1: In Vitro Interactions of Vitisin B with Other Stilbenes

| Stilbene (B7821643) Combination | Assay | Type of Interaction |

|---|---|---|

| RSV + VB | DPPH | Additive mdpi.com |

| VNF + VB | DPPH | Additive mdpi.com |

| RSV + VNF + VB | DPPH | Additive mdpi.comnih.gov |

| RSV + VB | FRAP | Antagonistic mdpi.comnih.govnih.gov |

| VNF + VB | FRAP | Additive mdpi.comnih.govnih.gov |

| RSV + VNF + VB | FRAP | Synergistic mdpi.comnih.gov |

| RSV + VNF + VB | NO-Scavenging | Synergistic mdpi.comnih.gov |

| VNF + VB | NO-Scavenging | Additive mdpi.com |

RSV: Resveratrol; VNF: ε-Viniferin; VB: Vitisin B

Structure Activity Relationship Sar Studies of Vitisin B

Comparative Biological Efficacy with Resveratrol (B1683913) and Other Oligomers

The oligomerization of resveratrol into a tetramer like Vitisin B results in a molecule with a distinct and often more potent biological activity profile compared to the monomer or other oligomers.

The anti-proliferative activity of Vitisin B shows a marked dependency on the cellular context when compared to resveratrol. In the context of cancer, Vitisin B has demonstrated superior potency. It acts as a novel and potent inhibitor of fatty acid synthase (FAS), an enzyme overexpressed in many cancer cells. nih.govresearchgate.net Vitisin B was found to inhibit FAS with an IC₅₀ value of 0.617 µg/ml (0.681 µM), an efficacy significantly greater than that of resveratrol (IC₅₀ = 11.1 µg/ml). nih.gov This inhibition of FAS by Vitisin B leads to the induction of apoptosis (programmed cell death) in human breast cancer cells (MDA-MB-231), with an IC₅₀ for cell viability of 8.45 µg/ml. nih.gov

Conversely, in studies on vascular smooth muscle cells (VSMCs), Vitisin B exhibited a strikingly different effect. Unlike resveratrol, which inhibits VSMC proliferation, Vitisin B did not inhibit proliferation and, in fact, enhanced cell-cycle progression. This highlights that the "enhanced" activity of Vitisin B is highly specific to the biological target and cell type.

| Compound | Target/Cell Line | Activity | IC₅₀ Value | Source |

|---|---|---|---|---|

| Vitisin B | Fatty Acid Synthase (FAS) | Inhibition | 0.681 µM | nih.gov |

| Resveratrol | Fatty Acid Synthase (FAS) | Inhibition | ~48.6 µM (11.1 µg/ml) | nih.gov |

| Vitisin B | MDA-MB-231 Breast Cancer Cells | Inhibition of Viability | 9.32 µM (8.45 µg/ml) | nih.gov |

| Vitisin B | Vascular Smooth Muscle Cells (VSMCs) | No inhibition of proliferation | N/A | |

| Resveratrol | Vascular Smooth Muscle Cells (VSMCs) | Inhibition of proliferation | N/A |

The structural variations between Vitisin B and other stilbene (B7821643) oligomers, including its isomer Vitisin A, lead to distinct biological activities.

Platelet-Derived Growth Factor (PDGF) Signaling: Vitisin B is a potent and selective inhibitor of PDGF-induced migration in VSMCs. This anti-migratory effect is a key finding, as VSMC migration is crucial in the development of cardiovascular diseases. acs.org The inhibitory action is attributed to the direct suppression of PDGF signaling pathways. acs.org

Learning and Memory (vs. Vitisin A): Both Vitisin A and Vitisin B have shown potential in the context of neurodegenerative disorders. A comparative study on their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease, revealed that Vitisin A and Vitisin B have nearly identical and potent inhibitory activity (IC₅₀ of 1.29 µM and 1.33 µM, respectively). nih.gov Both were significantly more potent than resveratrol (IC₅₀ = 17.72 µM) and another tetramer, hopeaphenol (B230904) (IC₅₀ = 8.06 µM). nih.gov Further studies have specifically highlighted Vitisin A's ability to ameliorate scopolamine-induced learning and memory impairments in mice by restoring synaptic mechanisms and upregulating BDNF-CREB signaling in the hippocampus. nih.govnih.govtargetmol.com While Vitisin B shows similar in vitro AChE inhibition, Vitisin A has been more extensively documented in these in vivo models for improving cognitive function. nih.govresearchgate.net

Other Differential Effects: The structural isomerism between Vitisin A and Vitisin B leads to other divergent activities. For instance, they exhibit opposite effects on the apoptosis of myocytes isolated from the adult rat heart. Furthermore, in studies on adipocyte differentiation, Vitisin A was identified as a more potent inhibitor than Vitisin B. researchgate.net

| Compound | Target/Model | Observed Effect | IC₅₀ / Finding | Source |

|---|---|---|---|---|

| Vitisin B | PDGF-induced VSMC migration | Inhibition | Potent and selective inhibition | acs.org |

| Vitisin A | Acetylcholinesterase (AChE) | Inhibition | 1.29 µM | nih.gov |

| Vitisin B | Acetylcholinesterase (AChE) | Inhibition | 1.33 µM | nih.gov |

| Resveratrol | Acetylcholinesterase (AChE) | Inhibition | 17.72 µM | nih.gov |

| Vitisin A | Scopolamine-induced amnesia (mice) | Improves learning & memory | Effective at 40 mg/kg | nih.govresearchgate.net |

Impact of Molecular Structure on Target Specificity and Potency

The specific arrangement of resveratrol units in Vitisin B is critical for its target specificity and potency. A study investigating antiviral agents against the influenza A virus found that the oligomeric state was crucial for activity. While resveratrol dimers like ampelopsin A and ε-viniferin had weak inhibitory effects on the virus's neuraminidase enzyme, the tetramers Vitisin A and Vitisin B showed significantly increased antiviral activity. Vitisin B, which is composed of two ε-viniferin units, demonstrated the most potent inhibitory effect, suggesting that the conjunction of these dimeric units is a key functional element for this specific target.

This principle of enhanced potency through oligomerization is also evident in its antioxidant activity. However, the relationship is not always linear. In some antioxidant assays (DPPH radical scavenging), the smaller resveratrol molecule shows better activity, which may be due to the greater steric accessibility of the radical site compared to the larger, more complex Vitisin B. mdpi.comnih.gov This indicates that while the complex structure of Vitisin B can enhance binding to specific biological targets like enzymes, it can sometimes hinder activity in less specific chemical reactions.

Influence of Conformational Equilibria on Biological Activity

In aqueous solutions, Vitisin B exists in a pH-dependent equilibrium between different chemical forms. nih.govresearchgate.net Studies using NMR and visible spectroscopy have identified three main equilibria: a protonation of the pyranoflavylium cation at very low pH and two subsequent deprotonation steps as the pH increases. nih.govresearchgate.net

A crucial aspect of Vitisin B's structure is that, unlike its anthocyanin precursors, it does not undergo hydration reactions that lead to the formation of colorless and less stable compounds. nih.govresearchgate.net This resistance to hydration gives Vitisin B and related pyranoanthocyanins greater stability across a much wider pH range. researchgate.netresearchgate.net This chemical stability is biologically significant, as the compound can better withstand the varying pH environments of the digestive system, potentially allowing for greater biological action. The different protonated and deprotonated forms present at various pH values will have different electron-donating capabilities, which directly influences the compound's antioxidant potential and its ability to interact with biological molecules. researchgate.net

| Equilibrium | Description | pKa Value (Spectroscopy) | Source |

|---|---|---|---|

| pKa1 | Protonation of the pyranoflavylium cation | < 0.63 | nih.govresearchgate.net |

| pKa2 | First deprotonation | 4.43 ± 0.02 | nih.govresearchgate.net |

| pKa3 | Second deprotonation | 7.34 ± 0.03 | nih.govresearchgate.net |

Bioavailability Considerations in SAR Contexts

A significant challenge for the therapeutic application of resveratrol oligomers, including Vitisin B, is their poor bioavailability. nih.gov The large molecular size, complex structure, and poor aqueous solubility of Vitisin B are considered primary reasons for its low absorption across the intestinal epithelium following oral ingestion. researchgate.net

While its increased stability (as discussed in 6.3) is an advantage, the large structure that provides enhanced potency against certain targets also hinders its ability to be absorbed into the bloodstream. nih.gov Studies on structurally similar oligomers like hopeaphenol have shown that their intestinal absorption is much lower than that of resveratrol. nih.gov This structural trade-off—where features that enhance specific activity also impede bioavailability—is a critical consideration in the SAR of Vitisin B and a major hurdle for its development as a therapeutic agent. researchgate.net

Ecological and Physiological Roles of Vitisin B in Vitis Vinifera

Role as a Phytoalexin in Plant Defense Mechanisms

Vitisin B functions as a phytoalexin, a class of antimicrobial compounds synthesized by plants in response to stress, injury, or pathogenic attack. nih.govontosight.ai Stilbenes, as a group, are well-established as key defense molecules in the Vitaceae family, produced dynamically when the plant faces biotic or abiotic challenges. oeno-one.eusemanticscholar.orgagroscope.ch While some stilbenes like resveratrol (B1683913) are typically absent in healthy green tissues, they are rapidly synthesized upon induction. oeno-one.euagroscope.ch Vitisin B, as a complex oligomer of resveratrol, is part of this inducible defense arsenal. nih.gov The synthesis of these compounds is a core component of the grapevine's innate immune response, helping to protect it from a variety of threats. researchgate.netoeno-one.eu The presence of Vitisin B and other stilbenoids in woody tissues like roots and canes suggests they also play a role in constitutive defense, providing a pre-existing barrier against invasion. oeno-one.eunih.gov

Response to Biotic Stressors (e.g., Microbial Attack, Fungal Pathogens)

One of the most significant roles of Vitisin B is its contribution to the defense against fungal pathogens that cause major grapevine diseases. oeno-one.eu Research has demonstrated its potent antifungal activity. mdpi.comresearchgate.net

Specifically, Vitisin B has shown high toxicity against Plasmopara viticola, the oomycete that causes downy mildew, one of the most destructive diseases in vineyards. oeno-one.eumdpi.comresearchgate.net Studies have identified it as one of the most active stilbenes against this pathogen. oeno-one.eu In vitro tests revealed that Vitisin B has a remarkable inhibitory effect on the development of downy mildew, with a very low ED₅₀ (median effective dose) of 12 μM. mdpi.com This high level of toxicity makes it a critical component of the plant's defense.

The table below summarizes the in vitro antifungal activity of Vitisin B and other stilbenes against P. viticola.

| Compound | Type | Antifungal Activity (ED₅₀ in μM) against P. viticola |

| Vitisin B | Tetramer | 12 mdpi.com |

| Vitisin A | Tetramer | 20 mdpi.com |

| Hopeaphenol (B230904) | Tetramer | 18 mdpi.com |

| Miyabenol C | Trimer | 40 mdpi.com |

| ε-viniferin | Dimer | 220-230 mdpi.com |

| Pterostilbene | Monomer (methylated) | 9 biocrick.com |

| Resveratrol | Monomer | 120-200 oeno-one.eu |

Beyond downy mildew, Vitisin B is also implicated in the defense against other significant fungal pathogens, including Erysiphe necator (powdery mildew) and Botrytis cinerea (grey mould). oeno-one.euresearchgate.net The accumulation of stilbenoids, including tetramers like Vitisin B, in response to infection is a hallmark of resistant grapevine varieties. oeno-one.euoeno-one.eu Furthermore, studies on Botryosphaeria dieback, a severe wood decay disease, have shown that hydroxystilbenoid oligomers, specifically including Vitisin A and B, greatly reduce the growth of the causal fungi. capes.gov.br In response to inoculation with the dieback pathogen Neofusicoccum parvum, grapevines accumulate trans-vitisin B in their green stems, indicating an active defense response in living tissues. apsnet.org

Response to Abiotic Stressors (e.g., UV Radiation, Drought)

Grapevines produce stilbenes, including Vitisin B, not only in response to pathogens but also as an adaptation to abiotic environmental factors. researchgate.netsemanticscholar.org These stressors can include high levels of ultraviolet (UV) radiation and water deficit (drought), which are common in many viticultural regions. oeno-one.eudoaj.org

Phenolic compounds, in general, play a major role in plant defense against abiotic stresses. frontiersin.org UV-B radiation, a known environmental stressor, can modulate the profile of flavonoids and other phenolic compounds in grape berries. researchgate.net Plants often respond to UV-B stress by rapidly accumulating flavonoids and other secondary metabolites that can act as sunscreens and antioxidants. researchgate.netnih.gov While the direct impact of UV radiation on Vitisin B levels can be cultivar-dependent, research indicates that exposure can alter the composition of anthocyanin derivatives, a category to which some forms of vitisin belong. researchgate.net The plant's ability to synthesize these protective compounds is a key mechanism for tolerating high-radiation environments. nih.gov

Drought is another critical abiotic stress that affects grapevine physiology and metabolism. oeno-one.eu Water stress is known to influence the phenolic composition of grapes. frontiersin.org Plants under drought stress up-regulate a variety of metabolites, including antioxidants, to protect against oxidative damage. nih.govnih.gov The accumulation of stilbenoids is part of this broader stress response. apsnet.org For instance, the accumulation of trans-vitisin B has been observed in the woody tissues of grapevines expressing symptoms of Esca, a trunk disease complex often linked with stress, suggesting its role in the plant's systemic defense and stress-response pathways. apsnet.org

Contribution to Grape Quality and Composition

Vitisin B and related compounds are not only important for plant survival but also contribute to the chemical composition and ultimate quality of the grapes, which in turn affects wine characteristics. frontiersin.orgunl.pt One form of Vitisin B is a pyranoanthocyanin, a type of derived pigment formed from the reaction of primary anthocyanins (the main red color compounds in grapes) with acetaldehyde (B116499). ucdavis.edusci-hub.sewikipedia.orgmdpi.com

These pyranoanthocyanins have two key properties that are significant for wine quality:

Enhanced Color: Vitisins contribute significantly more color than the original anthocyanins from which they are derived. ucdavis.edu They exhibit a shift towards a more orange-red hue. ucdavis.edu

Color Stability: The color of vitisins is much more stable against changes in pH and bleaching by sulfur dioxide, a common additive in winemaking. ucdavis.edu This stability helps maintain the color of red wines as they age.

The concentration of these derived pigments in wine is influenced by the initial composition of the grapes. unl.pt Studies have shown that grape density, an indicator of ripeness and quality, has a large influence on the concentration of anthocyanins and derived pigments like Vitisin B in the resulting wine. unl.pt

The table below illustrates the impact of grape density on the concentration of key compounds in wine, based on findings from research.

| Grape Density | Ethanol (B145695) Content | Anthocyanin Concentration | Derived Pigment Concentration (incl. Vitisin A & B) |

| Low | Lower | Lower | Lower |

| High | Higher | Higher | Higher |

Theoretical and Future Research Directions

Elucidation of Additional Molecular Targets and Signaling Pathways

Vitisin B, a complex resveratrol (B1683913) tetramer found in Vitis vinifera, has demonstrated a range of biological activities, yet the full scope of its molecular interactions remains an active area of investigation. Future research is poised to uncover additional molecular targets and signaling pathways, which will provide a more comprehensive understanding of its therapeutic potential.

Current research has identified several key pathways modulated by Vitisin B. For instance, it has been shown to inhibit the replication of the influenza A virus by targeting the viral neuraminidase and modulating virus-induced oxidative stress. nih.gov This is achieved through the upregulation of glucose-6-phosphate dehydrogenase (G6PD) and the Nrf2 antioxidant response pathway, alongside the inhibition of the NF-κB signaling pathway. nih.gov In the context of bone metabolism, Vitisin B stimulates osteoblastogenesis through an estrogen receptor-mediated, non-genomic pathway involving the activation of Src and MAPKs. nricm.edu.tw Furthermore, in vascular smooth muscle cells, Vitisin B inhibits migration by targeting PDGF signaling. biocrick.comchemfaces.com In leukemia cells, its pro-apoptotic effects are mediated through the activation of the JNK and Fas death-signal transduction pathways. biocrick.comchemfaces.com

Future studies should aim to identify novel protein-binding partners of Vitisin B using advanced proteomic techniques. Investigating its influence on other significant signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are often implicated in cancer, could reveal new anti-cancer mechanisms. brieflands.com Elucidating these additional molecular interactions will be crucial for a complete mechanistic understanding of Vitisin B's diverse pharmacological effects.

Exploration of Novel Bioactivities and Pharmacological Potentials

While Vitisin B has been primarily studied for its anti-inflammatory, antioxidant, and anti-cancer properties, there is a vast, unexplored landscape of other potential bioactivities. nih.govdntb.gov.uamdpi.com Future research should systematically explore these untapped pharmacological potentials.

Emerging evidence suggests that Vitisin B may have applications in areas beyond its currently known effects. For example, its ability to modulate signaling pathways involved in neuroinflammation and cellular stress response suggests a potential role in neuroprotective strategies. nih.gov Given the broad spectrum of activities exhibited by other resveratrol oligomers, it is plausible that Vitisin B possesses as-yet-undiscovered properties, such as anti-diabetic, anti-angiogenic, or anti-melanogenic effects. nih.gov A comprehensive screening of Vitisin B against a wide array of biological targets and disease models is warranted. This could unveil novel therapeutic applications for conditions not previously associated with this compound.

Advanced Synthetic Biology and Chemical Synthesis Approaches for Analog Development

The natural abundance of Vitisin B is often low, and its isolation from plant sources can be challenging, hindering extensive pharmacological studies. nih.gov Therefore, the development of efficient and scalable synthetic routes is a critical area for future research.

Recent advancements have been made in the chemical synthesis of related stilbenoids. acs.org For instance, a biomimetic synthesis of Vitisin B has been reported, mimicking natural oligomerization processes. acs.org The total synthesis of related resveratrol tetramers like vitisin A and vitisin D has also been achieved, providing a framework for accessing the vitisin core structure. nih.gov These synthetic strategies often rely on key steps such as electrochemical generation and dimerization of radicals followed by thermal isomerization. nih.gov

Future efforts should focus on optimizing these synthetic routes to improve yields and scalability. Furthermore, the development of synthetic biology approaches, utilizing engineered microorganisms or enzymatic systems, could offer a more sustainable and cost-effective method for producing Vitisin B and its analogs. These advanced synthetic methods will not only provide a reliable supply of the natural product but also facilitate the creation of a diverse library of Vitisin B analogs with potentially enhanced bioactivity or improved pharmacokinetic properties.

Development of High-Throughput Screening Methodologies for Vitisin B Analogs

To efficiently explore the therapeutic potential of the growing library of Vitisin B analogs, the development and implementation of high-throughput screening (HTS) methodologies are essential. nih.govresearchgate.net HTS allows for the rapid assessment of thousands of compounds for their biological activity, accelerating the drug discovery process. nih.govresearchgate.net

HTS assays can be designed as either biochemical or cell-based screens. nih.gov Biochemical assays could be employed to screen for analogs that exhibit enhanced inhibition of specific enzymes, such as the influenza neuraminidase or protein kinases involved in cancer progression. nih.gov Cell-based assays, on the other hand, can provide a more physiologically relevant context by measuring the effects of analogs on cellular processes like proliferation, apoptosis, or migration. nih.govuni-bonn.de The integration of automated microscopy and analysis can further enhance the efficiency and data quality of these screens. nih.gov By applying HTS, researchers can quickly identify promising Vitisin B analogs with superior potency and selectivity, prioritizing them for further preclinical development.

Computational Studies (e.g., Molecular Docking, Network Pharmacology) to Predict Mechanistic Insights

Computational approaches such as molecular docking and network pharmacology are powerful tools for predicting the molecular targets of Vitisin B and elucidating its mechanisms of action. nih.govnih.govrsc.org These in silico methods can guide experimental research and provide valuable insights into the complex interactions of Vitisin B within biological systems. nih.govresearchgate.net

Molecular docking studies can predict the binding affinity and orientation of Vitisin B and its analogs to the active sites of various protein targets. nih.gov This can help in identifying the most promising candidates for synthesis and biological evaluation. Network pharmacology, a systems-level approach, can be used to construct interaction networks between Vitisin B, its potential targets, and associated diseases. brieflands.comresearchgate.net This can reveal the broader biological pathways and processes that are modulated by the compound. For example, network pharmacology has been used to explore the potential of Vitis vinifera bioactives, including Vitisin B, in breast cancer by identifying their interactions with multiple targets. brieflands.com By integrating these computational predictions with experimental data, a more comprehensive and predictive model of Vitisin B's pharmacology can be developed.

Investigations into Cross-Talk with Other Phytochemicals within Grapevine Extracts

Vitisin B does not exist in isolation in its natural source, Vitis vinifera. It is part of a complex mixture of phytochemicals, including other stilbenoids, flavonoids, and proanthocyanidins. researchgate.netmdpi.com The biological activity of the whole grape extract may be due to the synergistic or antagonistic interactions between these various compounds. brieflands.com

Future research should investigate the cross-talk between Vitisin B and other co-occurring phytochemicals. This could involve studying the combined effects of Vitisin B with other prominent grape compounds like resveratrol, quercetin, and epicatechin on various biological assays. brieflands.comresearchgate.net Understanding these interactions is crucial for explaining the observed bioactivity of traditional grapevine preparations and for developing more effective phytopharmaceutical products. It is possible that the therapeutic efficacy of Vitisin B is enhanced when it acts in concert with other phytochemicals present in the grape matrix.

Q & A

Q. What standardized methods are recommended for extracting and quantifying Vitisin B from Vitis vinifera plant tissues?

Vitisin B extraction typically involves solvent-based methods optimized for stilbenoids. A validated approach includes:

- Solvent selection : Methanol or ethanol (60–70% concentration) for efficient polyphenol extraction .

- Chromatographic analysis : HPLC-PDA or LC-Q-TOF-MS for identification and quantification, with ε-viniferin and resveratrol as reference standards .

- Validation parameters : Include recovery rates, limit of detection (LOD), and intra-day/inter-day precision to ensure reproducibility .

Q. How can researchers design in vitro assays to assess Vitisin B’s antioxidant activity?

Use cell-free and cell-based models:

- Cell-free assays : DPPH radical scavenging, hydroxyl radical neutralization, and superoxide anion reduction via electron spin resonance (ESR) .

- Cell-based assays : Measure ROS suppression in hydrogen peroxide-treated cells using fluorescent probes (e.g., DCFH-DA) .

- Controls : Include ascorbic acid or Trolox as positive controls, and validate results against known stilbenoids like resveratrol .

Q. What are the critical considerations for ensuring reproducibility in Vitisin B bioactivity studies?

- Compound purity : Confirm identity via NMR and high-resolution MS, with purity ≥95% .

- Dose-response curves : Use at least five concentrations to establish EC₅₀/IC₅₀ values .

- Replication : Perform triplicate experiments with independent biological replicates to account for variability .

Advanced Research Questions

Q. How can researchers investigate the multi-target mechanisms of Vitisin B, such as its dual inhibition of neuraminidase and ROS in viral infections?

- Neuraminidase inhibition : Use fluorometric or colorimetric assays (e.g., MUNANA substrate) to measure enzyme activity reduction .

- ROS modulation : Combine viral infection models (e.g., influenza A) with ROS-sensitive dyes (e.g., DHE for superoxide) and qPCR to assess Nrf2/HO-1 pathway activation .

- Data integration : Apply synergy analysis (e.g., Chou-Talalay method) to distinguish additive vs. synergistic effects .

Q. What experimental strategies are effective for studying Vitisin B’s interactions with other stilbenoids (e.g., resveratrol, ε-viniferin) in antioxidant systems?

- Isobolographic analysis : Determine additive/synergistic effects by combining Vitisin B with resveratrol at varying ratios .

- Molecular docking : Predict binding affinities to antioxidant enzymes (e.g., SOD, catalase) using AutoDock Vina .

- In vivo validation : Use oxidative stress models (e.g., zebrafish embryos) to compare combinatorial vs. single-compound efficacy .

Q. How can response surface methodology (RSM) optimize Vitisin B yield and bioactivity in extraction processes?

- Design parameters : Include extraction time, solvent concentration, and temperature as independent variables .

- Model validation : Use central composite design (CCD) to generate predictive equations and confirm via ANOVA .

- Output metrics : Maximize tyrosinase inhibition (%) and yield (mg/g) simultaneously through desirability function analysis .

Q. What approaches validate the structural stability of Vitisin B under physiological conditions (e.g., pH, temperature)?

- Stability assays : Incubate Vitisin B in simulated gastric/intestinal fluids (37°C, pH 2–7.4) and monitor degradation via UPLC .

- Degradation products : Identify metabolites using HR-MS/MS and compare with synthetic standards .

- Bioactivity correlation : Test residual antioxidant/antiviral activity post-incubation to assess functional resilience .

Data Contradiction & Interpretation

Q. How should researchers address discrepancies in reported bioactivity values (e.g., IC₅₀) for Vitisin B across studies?

- Source analysis : Compare extraction methods (e.g., solvent polarity impacts stilbenoid profiles) .

- Assay conditions : Normalize data to cell viability (via MTT assay) or enzyme activity controls .

- Meta-analysis : Use PRISMA guidelines to aggregate data from peer-reviewed studies, excluding non-validated methods (e.g., ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products